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Compound of Interest

Compound Name:
4-Chloro-2-methoxy-5-

methylaniline

CAS No.: 637-61-4

Cat. No.: B1142042

Get Quote

Technical Guide: 4-Chloro-2-methoxy-5-
methylaniline vs. Cresidine Derivatives
Structural Divergence, Synthetic Pathways, and
Toxicological Profiles
Executive Summary
This technical guide delineates the critical distinctions between 4-Chloro-2-methoxy-5-
methylaniline (CAS 6376-14-3) and its parent class, the Cresidine derivatives (specifically p-

Cresidine, CAS 120-71-8). While p-cresidine serves as a foundational intermediate for water-

soluble food dyes (e.g., Allura Red AC), the introduction of a chlorine atom at the C4 position

fundamentally alters the molecule's electronic landscape, solubility profile, and metabolic fate.

This guide analyzes these differences to assist researchers in optimizing azo-coupling

protocols and navigating the distinct toxicological risks associated with chlorinated aniline

derivatives.
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Part 1: Structural & Electronic Landscape
The core difference lies in the substitution pattern of the benzene ring. p-Cresidine acts as the

nucleophilic "coupling component" or the "diazo component" depending on the synthesis, but

its reactivity is governed by the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups.

1.1 Comparative Architecture
Feature p-Cresidine (Parent)

4-Chloro-2-methoxy-5-
methylaniline

IUPAC Name 2-Methoxy-5-methylaniline
4-Chloro-2-methoxy-5-

methylaniline

CAS Number 120-71-8 6376-14-3

Molecular Weight 137.18 g/mol 171.62 g/mol

C4 Position Unsubstituted (Hydrogen) Chlorinated (-Cl)

Electronic Effect Electron-rich ring (Activated)
Deactivated at C4; Inductive

withdrawal by Cl

Primary Application Food Dyes (Water Soluble)
Industrial Pigments (Insoluble,

Lightfast)

1.2 The "Blocking" Effect
In p-cresidine, the C4 position (para to the amine) is electronically active and susceptible to

electrophilic attack or metabolic oxidation. In the 4-chloro derivative, this position is sterically

and electronically blocked.

Synthesis Implication: The chlorine atom forces subsequent azo coupling to occur at the

ortho position relative to the amine (if used as a coupler) or stabilizes the diazonium salt (if

used as a diazo component).

Stability: The -Cl substituent increases lipophilicity (logP) and enhances the lightfastness of

the resulting azo pigments by reducing the electron density of the azo bond, making it less

susceptible to photolytic cleavage.
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Part 2: Synthetic Pathways & Causality
The synthesis of 4-Chloro-2-methoxy-5-methylaniline is a linear downstream process

starting from p-cresidine. The critical step is the protection of the amine, as direct chlorination

of the free amine would lead to uncontrolled oxidation and tar formation.

2.1 Pathway Visualization
The following diagram illustrates the divergence from the toluene precursor to the final

derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1142042/docs?utm_src=pdf-body#difference-between-4-chloro-2-methoxy-5-methylaniline-and-cresidine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Legend

4-Chlorotoluene

3-Nitro-4-chlorotoluene

Nitration

4-Methoxy-2-nitrotoluene

Methoxylation

p-Cresidine
(2-Methoxy-5-methylaniline)

Bechamp Reduction

Cresidine Sulfonic Acid
(Sulfonation)

H2SO4 / Oleum

N-Acetyl-p-cresidine
(Protection)

Ac2O / AcOH

FD&C Red No. 40
(Azo Coupling)

Coupling

4-Chloro-N-acetyl-cresidine
(Chlorination)

Cl2 / SO2Cl2

4-Chloro-2-methoxy-5-methylaniline
(Hydrolysis)

H2SO4 / H2O

Common Precursor Food Dye Route Pigment Route

Click to download full resolution via product page

Caption: Divergent synthesis pathways. p-Cresidine serves as the branch point between

sulfonated food dyes and chlorinated industrial pigments.
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Part 3: Toxicological Divergence
Both compounds are aniline derivatives with significant toxicological concerns, but the

mechanism of action differs due to the chlorine substituent.[1]

3.1 Metabolic Activation (The P450 Route)[1][2]
p-Cresidine (Carcinogen Group 2B):

Mechanism:[3] Primarily undergoes N-hydroxylation by CYP450 enzymes. The resulting

N-hydroxy metabolite is esterified (acetylated or sulfated) to form a highly reactive

nitrenium ion.

Target: This ion attacks DNA (specifically guanine residues), causing bladder tumors.

4-Chloro-2-methoxy-5-methylaniline:

Mechanism:[3] The presence of Chlorine at C4 increases lipophilicity, potentially altering

the absorption profile. While the N-hydroxylation pathway remains, the chlorine atom

deactivates the ring, potentially slowing down the formation of the nitrenium ion compared

to the parent.

Hematotoxicity: Chlorinated anilines are potent inducers of methemoglobinemia.[1] The

chloro-group facilitates the redox cycling of hemoglobin (Fe²⁺

Fe³⁺), reducing oxygen transport capacity more aggressively than non-chlorinated
cresidine.

3.2 Toxicology Comparison Table
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Parameter p-Cresidine
4-Chloro-2-methoxy-5-
methylaniline

IARC Classification
Group 2B (Possibly

Carcinogenic)

Not specifically listed (Treat as

Suspected Carcinogen)

Primary Acute Risk Bladder Carcinogenicity
Methemoglobinemia

(Cyanosis)

Metabolic Site N-oxidation & Ring oxidation
N-oxidation (Ring oxidation

blocked at C4)

Ames Test Positive (with S9 activation) Generally Positive (Mutagenic)

Part 4: Experimental Protocols
4.1 Protocol: Synthesis of 4-Chloro-2-methoxy-5-methylaniline
Rationale: Direct chlorination of p-cresidine fails due to amine oxidation. This protocol uses an

acetylation protection strategy.

Reagents:

p-Cresidine (13.7 g, 0.1 mol)

Acetic Anhydride (12 mL)

Sulfuryl Chloride (SO₂Cl₂)

Hydrochloric Acid (6M)

Step-by-Step Workflow:

Protection (Acetylation):

Dissolve p-cresidine in glacial acetic acid (50 mL).

Add acetic anhydride (1.1 eq) dropwise at 60°C.

Reflux for 1 hour. Pour into ice water to precipitate N-acetyl-p-cresidine. Filter and dry.
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Checkpoint: Verify MP ~125°C.

Chlorination:

Suspend the dried acetylated intermediate in chlorobenzene or acetic acid.

Add Sulfuryl Chloride (1.05 eq) slowly at 20-30°C. Caution: SO₂ gas evolution.

Stir for 4 hours. The chlorine enters the position para to the acetamido group (Position 4 is

actually occupied? No, in p-cresidine [2-methoxy-5-methylaniline], the acetamido is at 1.

Position 4 is para to the amine and is open. Cl goes here).

Hydrolysis (Deprotection):

Add 6M HCl to the reaction mixture and reflux for 6 hours.

Neutralize with NaOH to pH 9 to precipitate the free amine.

Purification: Recrystallize from ethanol/water.

4.2 Analytical Validation (HPLC)
Ensure the separation of the chlorinated product from the unreacted parent.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

Mobile Phase:

A: 0.1% Phosphoric Acid in Water.

B: Acetonitrile.

Gradient: 10% B to 80% B over 20 minutes.

Detection: UV at 254 nm and 280 nm.

Expected Retention:

p-Cresidine: ~8.5 min.
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4-Chloro-2-methoxy-5-methylaniline: ~12.2 min (Increased retention due to lipophilic

Cl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1142042/docs#difference-between-4-chloro-2-methoxy-5-methylaniline-and-cresidine-derivatives
https://www.benchchem.com/product/b1142042/docs#difference-between-4-chloro-2-methoxy-5-methylaniline-and-cresidine-derivatives
https://www.benchchem.com/product/b1142042?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

